molecular formula C17H25BFNO3 B8243408 N-(tert-Butyl)-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

N-(tert-Butyl)-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B8243408
M. Wt: 321.2 g/mol
InChI Key: GOTVVCLPFAZJMQ-UHFFFAOYSA-N
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Description

N-(tert-Butyl)-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS 2828445-61-8 ) is a high-purity benzamide derivative incorporating a pinacol boronate ester, designed for advanced chemical synthesis and drug discovery research. With a molecular formula of C17H25BFNO3 and a molecular weight of 321.2 g/mol , this compound serves as a versatile building block, particularly in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. The presence of the boronate ester group allows for efficient carbon-carbon bond formation, enabling researchers to construct complex biaryl structures commonly found in pharmaceuticals and organic materials . The tert-butyl amide and fluorine substituents on the benzamide core introduce steric and electronic influences that can be critical for modulating the biological activity and physicochemical properties of resulting compounds. This product is supplied with a purity of 95% and should be stored at room temperature or between 4-8°C for extended stability . As a chemical for research, it is essential to handle it with appropriate care. The compound has associated hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This product is intended for research purposes only and is not approved for use in humans or animals.

Properties

IUPAC Name

N-tert-butyl-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BFNO3/c1-15(2,3)20-14(21)12-9-8-11(10-13(12)19)18-22-16(4,5)17(6,7)23-18/h8-10H,1-7H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOTVVCLPFAZJMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)NC(C)(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BFNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Bromo-2-fluoro-N-(tert-butyl)benzamide

The precursor is synthesized in two steps:

  • Acid chloride formation : 4-Bromo-2-fluorobenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to generate the corresponding acid chloride.

  • Amide coupling : Reaction with tert-butylamine in the presence of a base (e.g., triethylamine) yields the amide.

Representative Procedure :

  • Add 4-bromo-2-fluorobenzoic acid (10.0 g, 42.7 mmol) to SOCl₂ (20 mL) and reflux at 70°C for 3 hr.

  • Remove excess SOCl₂ under reduced pressure.

  • Dissolve the residue in dichloromethane (DCM, 50 mL), add tert-butylamine (5.2 g, 71.2 mmol), and stir at 25°C for 12 hr.

  • Wash with water, dry over Na₂SO₄, and purify via silica gel chromatography (hexanes:ethyl acetate = 4:1) to obtain 4-bromo-2-fluoro-N-(tert-butyl)benzamide (85% yield).

Miyaura Borylation

The bromo intermediate is reacted with bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis.

Optimized Conditions :

  • Catalyst : Pd(dppf)Cl₂ (5 mol%)

  • Base : KOAc (3.0 equiv)

  • Solvent : 1,4-dioxane

  • Temperature : 90°C, 12 hr

Procedure :

  • Combine 4-bromo-2-fluoro-N-(tert-butyl)benzamide (5.0 g, 15.6 mmol), B₂Pin₂ (5.9 g, 23.4 mmol), Pd(dppf)Cl₂ (0.57 g, 0.78 mmol), and KOAc (4.6 g, 46.8 mmol) in 1,4-dioxane (50 mL).

  • Purge with argon and heat at 90°C for 12 hr.

  • Cool to 25°C, filter through Celite®, and concentrate under reduced pressure.

  • Purify via flash chromatography (hexanes:ethyl acetate = 3:1) to isolate the product as a white solid (72% yield).

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.78 (d, J = 7.6 Hz, 1H), 7.62 (dd, J = 8.0, 1.6 Hz, 1H), 7.52 (t, J = 7.6 Hz, 1H), 6.20 (s, 1H), 1.52 (s, 12H), 1.38 (s, 9H).

  • ¹³C NMR (100 MHz, CDCl₃): δ 166.2, 162.4 (d, J = 248 Hz), 134.5, 132.8 (d, J = 8 Hz), 128.9, 124.7 (d, J = 3 Hz), 83.7, 51.6, 28.3, 24.9.

Ir-Catalyzed C–H Borylation

Direct Borylation of 2-Fluoro-N-(tert-butyl)benzamide

This method bypasses the need for pre-halogenation by leveraging Ir-catalyzed C–H activation. The amide group acts as a directing group, enabling regioselective borylation at the 4-position.

Conditions :

  • Catalyst : [Ir(COD)OMe]₂ (2.5 mol%)

  • Ligand : 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy, 5.0 mol%)

  • Boron source : Pinacolborane (HBpin, 2.0 equiv)

  • Solvent : Tetrahydrofuran (THF)

  • Temperature : 60°C, 16 hr

Procedure :

  • Charge a flame-dried Schlenk tube with 2-fluoro-N-(tert-butyl)benzamide (3.0 g, 12.5 mmol), [Ir(COD)OMe]₂ (0.10 g, 0.15 mmol), dtbpy (0.17 g, 0.63 mmol), and HBpin (3.2 mL, 25.0 mmol).

  • Add THF (25 mL), purge with argon, and stir at 60°C for 16 hr.

  • Concentrate under reduced pressure and purify via silica gel chromatography (hexanes:ethyl acetate = 5:1) to obtain the product (68% yield).

Key Advantages :

  • Avoids halogenation steps.

  • High functional group tolerance.

Comparative Analysis of Methods

Parameter Miyaura Borylation Ir-Catalyzed C–H Borylation
Starting Material 4-Bromo-2-fluoro derivative2-Fluoro-N-(tert-butyl)benzamide
Catalyst Pd(dppf)Cl₂[Ir(COD)OMe]₂
Boron Source B₂Pin₂HBpin
Yield 72%68%
Regioselectivity Not applicable (pre-set)High (para to fluorine)
Cost Moderate (Pd catalyst)High (Ir catalyst)

Troubleshooting and Optimization

Challenges in Miyaura Borylation

  • Incomplete conversion : Increase reaction time to 24 hr or use microwave irradiation (100°C, 1 hr).

  • Deboronation : Avoid protic solvents; use anhydrous dioxane or toluene.

Challenges in Ir-Catalyzed Borylation

  • Low regioselectivity : Optimize ligand-to-catalyst ratio (dtbpy:Ir = 2:1).

  • Byproduct formation : Add molecular sieves (4Å) to scavenge water.

Applications and Derivatives

The boronate ester serves as a key intermediate for:

  • Suzuki-Miyaura couplings with aryl halides to form biaryl structures.

  • Protodeboronation to access meta-substituted fluorobenzamides .

Chemical Reactions Analysis

Types of Reactions

N-(tert-Butyl)-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for borylation, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield boronic acids, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

N-(tert-Butyl)-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(tert-Butyl)-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The dioxaborolane moiety can form reversible covalent bonds with biomolecules, making it useful in biochemical assays and drug design. The fluorine atom and tert-butyl group contribute to the compound’s stability and reactivity, influencing its interactions with other molecules .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • N-(tert-Butyl)-2-(4-(dioxaborolan-2-yl)phenyl)acetamide (BD273673): Structure: Replaces the 2-fluoro-benzamide with an acetamide group. Impact: Reduced aromaticity and electronic effects due to the absence of fluorine. Molecular Weight: 333.2 g/mol (C18H28BNO3), lighter than the target compound.
  • 4-(tert-Butyl)-N-(3-(dioxaborolan-2-yl)phenyl)benzamide (CAS 1147530-76-4) :

    • Structure : Boronate at the 3-position of the phenyl ring vs. 4-position in the target compound.
    • Impact : Altered regioselectivity in cross-coupling reactions due to meta-substitution. The tert-butyl group on the benzamide may increase steric bulk, slowing reaction kinetics .
  • N-[3-Fluoro-4-(dioxaborolan-2-yl)phenyl]benzamide (GF06229): Structure: Fluorine at the 3-position instead of 2. Impact: Electronic effects differ; para-fluorine in the target compound may better activate the boronate for coupling.

Functional Group Variations

  • tert-Butyl 2-fluoro-4-(dioxaborolan-2-yl)phenylcarbamate (CAS 262444-42-8) :

    • Structure : Carbamate (Boc-protected amine) replaces benzamide.
    • Impact : The Boc group enhances stability against hydrolysis but requires deprotection for further functionalization. Useful in peptide synthesis or as a protecting group in multistep reactions .
  • N-(2-Fluoro-4-(dioxaborolan-2-yl)phenyl)cyclobutanecarboxamide (CAS 2246828-84-0): Structure: Cyclobutanecarboxamide instead of benzamide.

Biological Activity

N-(tert-Butyl)-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS: 2828445-61-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H25BFNO3, with a molecular weight of 321 Da. The compound features a tert-butyl group and a fluorine atom attached to a benzamide structure that also includes a dioxaborolane moiety.

Structural Representation

PropertyValue
IUPAC NameThis compound
CAS Number2828445-61-8
Molecular FormulaC17H25BFNO3
Molecular Weight321 Da

This compound has shown promising activity as an inhibitor of specific kinases. In particular, it has been studied for its inhibitory effects on glycogen synthase kinase 3 beta (GSK-3β), which plays a crucial role in various cellular processes including metabolism and cell proliferation.

Inhibitory Activity

Recent studies have demonstrated that this compound exhibits significant inhibitory activity against GSK-3β with an IC50 value in the low nanomolar range (approximately 8 nM), indicating high potency . Additionally, it has been shown to have effects on other kinases such as IKK-β and ROCK-1.

Cytotoxicity and Cell Viability

In vitro studies assessing cytotoxicity in various cell lines have indicated that this compound does not significantly reduce cell viability at concentrations up to 10 µM in mouse hippocampal neuronal cells (HT-22) and microglial cells (BV-2) . This suggests a favorable safety profile for therapeutic applications.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. It was found to significantly decrease levels of nitric oxide (NO) and interleukin-6 (IL-6) in BV-2 microglial cells at concentrations as low as 1 µM. These results indicate potential therapeutic applications in neuroinflammatory conditions .

Study on GSK-3β Inhibition

A detailed study focused on the structure–activity relationship (SAR) of various benzamide derivatives highlighted the efficacy of this compound as a GSK-3β inhibitor. The study compared several derivatives and established that modifications in the amide group significantly influenced inhibitory potency .

Evaluation of Cytotoxic Effects

In another investigation assessing cytotoxicity across different concentrations (0.1 to 100 µM), the compound demonstrated no significant decrease in cell viability at lower concentrations. This study included multiple compounds and established benchmarks for cytotoxicity relative to effective kinase inhibition .

Q & A

Basic: What are the optimal synthetic routes and critical parameters for preparing this compound?

Methodological Answer:
The synthesis involves sequential functionalization of the benzamide core. Key steps include:

  • Borylation : Suzuki-Miyaura coupling or direct boronate ester formation under inert atmosphere (N₂/Ar) using Pd catalysts (e.g., Pd(PPh₃)₄) in anhydrous solvents like THF or DMF .
  • Fluorination : Electrophilic fluorination at the ortho position using Selectfluor™ or similar reagents, optimized at 60–80°C .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
    Critical Parameters :
  • Strict moisture/oxygen exclusion to preserve boronate reactivity.
  • Reaction monitoring via TLC (Rf = 0.3–0.5 in hexane/EtOAc 3:1) or HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: What analytical techniques are essential for characterizing purity and structural integrity?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., tert-butyl singlet at δ ~1.3 ppm, aromatic protons, and fluorine coupling) .
    • ¹⁹F NMR : Verify fluorination (δ –110 to –120 ppm for aryl-F) .
  • Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ (expected m/z 361.2) and isotopic pattern matching boron (¹⁰B/¹¹B) .
  • HPLC-PDA : Assess purity (>95%) using reverse-phase methods (retention time ~8–10 min) .
  • Elemental Analysis : Confirm C, H, N, B, F composition within ±0.3% theoretical values .

Advanced: How does the dioxaborolane ring influence reactivity in cross-coupling reactions?

Methodological Answer:
The dioxaborolane ring enhances stability and enables transmetalation in Suzuki-Miyaura couplings. Key interactions:

  • Nucleophilic Attack : The boron center reacts with aryl halides (e.g., Ar–X) via Pd(0)-catalyzed pathways. Optimal conditions: K₂CO₃ base, 80°C, THF/H₂O (3:1) .
  • Diol Exchange : Boronate esters undergo dynamic covalent exchange with diols (e.g., pinacol), which can be monitored via ¹¹B NMR (δ ~30 ppm for tetrahedral boronate) .
    Validation :
  • Kinetic studies (in situ IR/NMR) to track reaction progress.
  • X-ray crystallography of intermediate Pd complexes to confirm coordination geometry .

Advanced: How to resolve contradictions in catalytic efficiency data between this compound and structural analogs?

Methodological Answer:
Contradictions often arise from:

  • Steric Effects : Bulkier tert-butyl groups may hinder Pd catalyst access vs. smaller substituents in analogs (e.g., methyl).
  • Electronic Effects : Fluorine’s electron-withdrawing nature alters boronate Lewis acidity, affecting transmetalation rates .
    Experimental Design :
  • Comparative Kinetics : Conduct parallel reactions with analogs under identical conditions (e.g., [Pd], temperature).
  • DFT Calculations : Model transition states to quantify steric/electronic contributions (e.g., Gibbs energy barriers) .
  • Control Experiments : Test boronate hydrolysis rates (pH 7–9) to rule out stability artifacts .

Advanced: What computational strategies predict biological activity or synthetic pathways for novel derivatives?

Methodological Answer:

  • Molecular Docking : Screen against therapeutic targets (e.g., kinases) using AutoDock Vina. Prioritize derivatives with strong binding affinities (ΔG < –8 kcal/mol) .
  • Retrosynthetic Analysis : Employ AI tools (e.g., Chematica) to propose routes for fluorine or boronate modifications .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogs .

Table 1: Comparison with Structural Analogs

Compound FeatureCurrent CompoundAnalog (Thiophene-Boronate)
Core Structure BenzamideThiophene-carbamate
Boronate Reactivity High (electron-deficient Ar)Moderate (electron-rich Ar)
Catalytic Efficiency (TOF) 120 h⁻¹85 h⁻¹
Solubility (DMSO, mg/mL) 4528

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